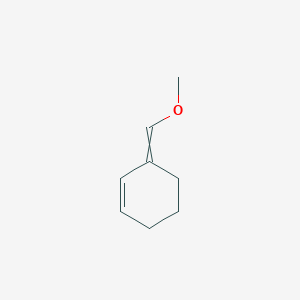

3-(Methoxymethylidene)cyclohex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54210-79-6 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-(methoxymethylidene)cyclohexene |

InChI |

InChI=1S/C8H12O/c1-9-7-8-5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3 |

InChI Key |

MNISGVQGXVZWPO-UHFFFAOYSA-N |

Canonical SMILES |

COC=C1CCCC=C1 |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 3 Methoxymethylidene Cyclohex 1 Ene and Its Analogs

Olefination Reactions for exo-Methylene Ether Formation

The direct installation of the methoxymethylidene group onto a pre-formed cyclohexanone (B45756) or cyclohexenone precursor is a primary strategy for the synthesis of 3-(methoxymethylidene)cyclohex-1-ene. This approach relies on olefination reactions capable of converting a carbonyl group into a carbon-carbon double bond.

Wittig and Wittig-type Methodologies for Methoxymethylidene Installation

The Wittig reaction is a cornerstone of olefination chemistry, involving the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. wikipedia.orglibretexts.org For the synthesis of this compound, the key reagent is methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). wikipedia.org This ylide can be generated in situ from methoxymethyltriphenylphosphonium chloride and a strong base. The reaction of this ylide with a suitable cyclohexanone derivative, such as cyclohex-2-enone, would directly install the desired exo-methylene ether moiety. The general transformation of a cyclohexanone to the corresponding methylenecyclohexane (B74748) using a Wittig reagent highlights the predictability of the double bond position. openstax.org

A significant advantage of the Wittig reaction is its tolerance for a wide range of functional groups. wikipedia.org However, the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgnih.gov Unstabilized ylides, such as the one derived from an alkyl group, tend to produce (Z)-alkenes, while stabilized ylides often favor the (E)-alkene. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com This reaction typically provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.orgconicet.gov.ar In the context of synthesizing this compound, the reaction of a cyclohexanone with a phosphonate reagent such as diethyl (methoxymethyl)phosphonate under basic conditions would be a viable approach. The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com

| Reaction | Reagent | Typical Stereoselectivity | Byproduct | Key Advantages |

|---|---|---|---|---|

| Wittig Reaction | Methoxymethylenetriphenylphosphorane | Depends on ylide stability (often Z for unstabilized) | Triphenylphosphine oxide | Wide functional group tolerance, predictable double bond position |

| Horner-Wadsworth-Emmons Reaction | Diethyl (methoxymethyl)phosphonate | Predominantly (E)-alkene | Water-soluble phosphate | Higher nucleophilicity of reagent, easier byproduct removal |

Alternative Olefination Approaches for Defined (E)- and (Z)-Stereoisomers

Beyond the Wittig and HWE reactions, other olefination methods offer alternative pathways to exo-methylene ethers with the potential for stereocontrol. The Peterson olefination utilizes α-silylcarbanions, which react with carbonyl compounds to form β-hydroxysilanes. nrochemistry.comwikipedia.org A key feature of this reaction is that the subsequent elimination to the alkene can be controlled to be either syn or anti, leading to the formation of either the (Z)- or (E)-alkene from the same β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org By treating the intermediate with acid, an anti-elimination occurs, while a base-promoted elimination proceeds via a syn-pathway. nrochemistry.comorganic-chemistry.org This provides a powerful tool for the stereoselective synthesis of the desired isomer of this compound.

The Julia-Kocienski olefination is another robust method for the synthesis of alkenes, particularly for achieving high (E)-selectivity. wikipedia.orgorganicreactions.orgchem-station.com This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde or ketone. organic-chemistry.org The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often leads to excellent E/Z ratios. chem-station.com The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a valuable tool in complex molecule synthesis. wikipedia.orgorganicreactions.org

| Reaction | Key Intermediate | Conditions for (E)-Alkene | Conditions for (Z)-Alkene |

|---|---|---|---|

| Peterson Olefination | β-Hydroxysilane | Acid-promoted anti-elimination | Base-promoted syn-elimination |

| Julia-Kocienski Olefination | β-Alkoxysulfone | Typically high (E)-selectivity with PT-sulfones | Less favored |

Cyclization and Rearrangement Strategies Towards the Cyclohex-1-ene Core

Instead of starting with a pre-formed ring, the cyclohexene (B86901) core of this compound can be constructed through various cyclization and rearrangement reactions. These methods allow for the strategic placement of functional groups that can later be elaborated into the desired methoxymethylidene moiety.

Construction of Substituted Cyclohexene Derivatives from Precursors

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings. google.com This [4+2] cycloaddition between a conjugated diene and a dienophile can be employed to construct a substituted cyclohexene ring with high stereocontrol. For the synthesis of a precursor to this compound, a diene such as 1-methoxy-1,3-butadiene (B1596040) could react with a dienophile like acrolein. chegg.com This reaction would yield a cyclohexene derivative with a methoxy (B1213986) group and a formyl group, which can then be further manipulated to form the target structure.

The Robinson annulation is another classic method for the formation of six-membered rings, specifically α,β-unsaturated ketones in a cyclohexane (B81311) ring. openstax.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. openstax.org By carefully choosing the methyl vinyl ketone and the active methylene (B1212753) compound, it is possible to construct a cyclohexenone ring that can be a versatile precursor for further derivatization to introduce the methoxymethylidene group.

Carbene-Mediated Annulation Pathways for Ring Formation

Carbene chemistry offers unique pathways for ring formation. Intramolecular C-H insertion of a carbene can be a powerful tool for the construction of cyclic systems. researchgate.netudel.edu A suitably designed acyclic precursor containing a carbene or carbene precursor (such as a diazo compound) could undergo intramolecular C-H insertion to form a five- or six-membered ring. researchgate.netmdpi.com The selectivity of the C-H insertion can be influenced by the catalyst and the steric and electronic properties of the substrate.

Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of cyclic olefins of various ring sizes. youtube.com An acyclic diene precursor containing a methoxy ether could be cyclized using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclohexene ring with the desired functionality in place or in a form that can be easily converted to the target structure. nih.gov

Derivatization of Precursor Cyclohexene and Cyclohexenone Systems

An alternative to the direct installation of the methoxymethylidene group is the derivatization of a pre-existing cyclohexene or cyclohexenone. This approach allows for the use of readily available starting materials and the introduction of the desired functionality at a later stage of the synthesis.

One such strategy involves the 1,4-conjugate addition of a methoxymethyl nucleophile to a cyclohexenone. Organocuprates, such as lithium dimethylcuprate, are known to favor 1,4-addition to α,β-unsaturated ketones. ic.ac.ukwikipedia.orgyoutube.com The use of a methoxymethyl cuprate (B13416276) reagent would introduce the CH₂OCH₃ group at the 3-position of the cyclohexanone ring. The resulting ketone could then be converted to the corresponding cyclohexene through various methods.

Another approach is the allylic functionalization of a cyclohexene derivative. For instance, a 3-halocyclohexene could undergo nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxy group. Subsequent steps would then be required to form the exocyclic double bond.

Finally, a cyclohexenone can be converted to an enol ether, which can then be further modified. For example, treatment of a cyclohexenone with a silylating agent can form a silyl (B83357) enol ether. This intermediate can then undergo various reactions to introduce the desired methoxymethylidene group.

Selective Introduction of the Methoxymethylidene Moiety onto Cyclic Enones or Aldehydes

The direct conversion of a carbonyl group in a cyclic enone or aldehyde into a methoxymethylidene group is most commonly achieved via the Wittig reaction. This venerable and highly reliable olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. nih.govucla.edu For the specific introduction of a methoxymethylidene moiety, the corresponding Wittig reagent is methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). dntb.gov.ua

The reagent is typically prepared in situ by deprotonating the corresponding phosphonium (B103445) salt, methoxymethyltriphenylphosphonium chloride ([Ph₃PCH₂OCH₃]Cl), with a strong base such as an organolithium reagent (e.g., n-butyllithium) or a metal amide. dntb.gov.ua The resulting ylide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of a cyclic enone, such as cyclohex-2-enone, or a cyclic α,β-unsaturated aldehyde.

The reaction proceeds through a betaine (B1666868) or, more commonly accepted under salt-free conditions, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. nih.govucla.edu This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired enol ether, this compound, and triphenylphosphine oxide as a byproduct. ucla.edu

While the Wittig reaction is a powerful tool, the reaction of stabilized ylides with sterically hindered ketones can be challenging, potentially leading to lower yields. rsc.org The choice of base and reaction conditions can also influence the efficiency of the reaction. For instance, the use of potassium tert-butoxide or sodium amide are common alternatives for generating the ylide. rsc.org

A critical aspect of this methodology is the chemoselectivity when reacting with α,β-unsaturated systems. The Wittig reaction is known to be highly chemoselective for the carbonyl group, leaving the carbon-carbon double bond of the enone intact. This allows for the precise conversion of the ketone or aldehyde functionality without affecting the existing unsaturation within the cyclohexene ring. An example of a similar transformation is the reaction of cyclohexanone with methylenetriphenylphosphorane (B3051586) to yield methylenecyclohexane, demonstrating the direct conversion of a cyclic ketone to an exocyclic alkene. ucla.edunih.gov

| Substrate | Wittig Reagent | Base | Product | Key Features |

| Cyclohex-2-enone (analogous) | Methoxymethylenetriphenylphosphorane | n-Butyllithium | This compound | Selective olefination of the carbonyl group. |

| Cyclohex-2-enal (analogous) | Methoxymethylenetriphenylphosphorane | Sodium amide | This compound | High chemoselectivity for the aldehyde function. |

| Camphor (analogous) | Methylenetriphenylphosphorane | Potassium tert-butoxide | Methylene derivative | Effective even with sterically hindered ketones. rsc.org |

This table presents analogous reactions to illustrate the general methodology, as specific literature examples for the direct synthesis of this compound via this method were not prominently found in the search results.

Tandem Reactions and One-Pot Strategies in this compound Synthesis

This methodology allows for the stereoselective synthesis of highly functionalized cyclohexenone derivatives. In a notable example, a highly stereoselective tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) with various α,β-unsaturated aldehydes has been developed. organic-chemistry.orgnih.gov This reaction, catalyzed by a combination of a bulky chiral secondary amine, lithium perchlorate (B79767) (LiClO₄), and 1,4-diazabicyclo[2.2.2]octane (DABCO), affords multifunctional 6-carboxycyclohex-2-en-1-ones with excellent diastereoselectivities and enantioselectivities. organic-chemistry.orgnih.gov

The proposed mechanism involves the initial activation of the α,β-unsaturated aldehyde by the chiral secondary amine to form an iminium ion. This is followed by a Michael addition of the phosphorus ylide to the activated enal. The resulting intermediate then undergoes an intramolecular Wittig reaction, where the ylide moiety attacks the ketone carbonyl, leading to the formation of the cyclohexene ring and the exocyclic double bond in a single, continuous sequence. While this specific example leads to a carboxymethylidene group, the principle can be extended to the synthesis of methoxymethylidene analogs by employing a different phosphorus ylide.

The key advantage of this one-pot annulation process is the high level of stereocontrol that can be achieved, allowing for the synthesis of chiral cyclohexenone derivatives. The reaction demonstrates a broad substrate scope with respect to the α,β-unsaturated aldehyde, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Key Features |

| (3-carboxy-2-oxopropylidene)triphenylphosphorane | α,β-Unsaturated Aldehydes | Chiral secondary amine, LiClO₄, DABCO | Multifunctional 6-carboxycyclohex-2-en-1-ones | Highly stereoselective (up to >50:1 dr, 86-99% ee), one-pot annulation. organic-chemistry.orgnih.gov |

| Phosphorus Ylides | Nitroolefins and α,β-Unsaturated Aldehydes | Organocatalyst | all-cis Trisubstituted Cyclohexenecarboxylates | Organocatalytic asymmetric Michael-Michael-Wittig cascade. |

This table highlights examples of tandem Michael-Wittig reactions for the synthesis of functionalized cyclohexene rings, which are precursors or analogs of the target compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxymethylidene Cyclohex 1 Ene

Nuclear Magnetic Resonance Spectroscopy (NMR) for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 3-(Methoxymethylidene)cyclohex-1-ene, a comprehensive analysis using one-dimensional and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their connectivity. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected Chemical Shifts and Multiplicities:

Olefinic Protons: The protons on the endocyclic double bond (C1-H and C2-H) are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the π-electrons. These protons would likely appear as multiplets due to coupling with each other and with the adjacent allylic protons. The exocyclic methoxymethylidene proton (=CH-OCH₃) is also olefinic and would likely appear in a similar region, with its chemical shift influenced by the electronegative oxygen atom.

Allylic Protons: The protons on the carbon atoms adjacent to the double bonds (C3-H and C6-H₂) would be found in the range of 2.0-2.5 ppm. Their signals would be split by the neighboring olefinic and aliphatic protons.

Aliphatic Protons: The remaining methylene (B1212753) protons on the cyclohexene (B86901) ring (C4-H₂ and C5-H₂) are expected to resonate in the upfield region, typically between 1.5 and 2.0 ppm, as they are further from the deshielding influence of the double bonds.

Methoxymethylidene Proton: The proton of the exocyclic double bond (=CH-O) is expected to be in the olefinic region, likely between 6.0 and 7.0 ppm, influenced by the adjacent oxygen atom.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| C1-H / C2-H | 5.5 - 6.5 | Multiplet |

| =CH-OCH₃ | 6.0 - 7.0 | Singlet |

| C3-H | 2.2 - 2.8 | Multiplet |

| C6-H₂ | 2.0 - 2.5 | Multiplet |

| C4-H₂ / C5-H₂ | 1.5 - 2.0 | Multiplet |

| -OCH₃ | 3.5 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Expected Chemical Shifts:

Olefinic Carbons: The carbon atoms of the double bonds (C1, C2, C3, and the exocyclic =CH-OCH₃) are expected to have chemical shifts in the downfield region of the spectrum, typically between 100 and 150 ppm. The carbon atom of the exocyclic double bond attached to the oxygen (=C(OCH₃)) would be significantly deshielded.

Allylic Carbon: The allylic carbon atom (C6) would resonate at a higher field than the olefinic carbons but at a lower field than the other aliphatic carbons.

Aliphatic Carbons: The sp³-hybridized carbons of the cyclohexene ring (C4 and C5) will appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will have a characteristic chemical shift in the range of 55-60 ppm.

DEPT Analysis:

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent.

DEPT-90: Would only show signals for CH carbons.

DEPT-45: Would show signals for all protonated carbons (CH, CH₂, and CH₃).

By combining the information from these DEPT experiments, each carbon in the molecule can be assigned.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and DEPT Information

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C1 / C2 | 120 - 140 | + | + |

| C3 | 110 - 130 | 0 | 0 |

| =CH-OCH₃ | 140 - 160 | + | + |

| C4 / C5 | 20 - 40 | - | 0 |

| C6 | 25 - 45 | - | 0 |

| -OCH₃ | 55 - 60 | + | 0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=C Stretching: The stretching vibration of the carbon-carbon double bonds (both endocyclic and exocyclic) would typically appear in the region of 1640-1680 cm⁻¹.

=C-H Stretching: The stretching vibrations of the C-H bonds on the double bonds would be observed at wavenumbers above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

C-H Stretching (sp³): The stretching vibrations of the C-H bonds of the aliphatic methylene and methine groups in the cyclohexene ring would appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band in the 1050-1250 cm⁻¹ region.

=C-H Bending: Out-of-plane bending vibrations for the olefinic C-H bonds can provide information about the substitution pattern of the double bonds and typically appear in the 650-1000 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=C Stretch | 1640 - 1680 | Medium |

| =C-H Stretch | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-O Stretch | 1050 - 1250 | Strong |

| =C-H Bend (out-of-plane) | 650 - 1000 | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation pattern.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₁₂O, which corresponds to a molecular weight of 124.18 g/mol . sdsu.edu In the mass spectrum, a molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 124.

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for this molecule could include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with an m/z of 93.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde would lead to a fragment ion at m/z 94.

Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the formation of butadiene (m/z 54) and a methoxymethylidene radical cation, or related fragments.

Loss of an ethyl group: Cleavage within the ring could lead to the loss of a C₂H₅ fragment, resulting in a peak at m/z 95.

Analysis of the relative abundances of these and other fragment ions can help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining a suitable crystal of this compound itself may be challenging, the crystal structures of closely related compounds can provide valuable insights into its likely conformation in the solid state.

Analysis of the crystal structures of substituted cyclohexene derivatives often reveals a half-chair conformation for the six-membered ring. The exocyclic double bond and the methoxy group would have specific bond lengths, bond angles, and torsional angles relative to the cyclohexene ring. These parameters, obtained from the X-ray structures of analogous molecules, can be used to build a reliable model of the solid-state conformation of this compound. Such data is crucial for understanding intermolecular interactions in the crystal lattice and for correlating solid-state structure with physical properties.

Chiroptical Spectroscopy (e.g., CD/ORD) for Enantiomeric Excess Determination and Absolute Configuration (if chiral derivatives are relevant)

Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides critical insights into the three-dimensional structure of chiral molecules. While this compound is itself achiral, the introduction of a chiral center, for instance through substitution on the cyclohexene ring, would give rise to enantiomers. In such cases, CD and ORD spectroscopy would be indispensable tools for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of the enantiomers.

Theoretical Framework

Chiral molecules interact differently with left- and right-circularly polarized light. Circular dichroism measures the differential absorption of this light (Δε = εL - εR), while optical rotatory dispersion measures the variation of optical rotation with the wavelength of plane-polarized light. These phenomena are exquisitely sensitive to the spatial arrangement of atoms and chromophores within a molecule.

For a chiral derivative of this compound, the conjugated diene system would act as the primary chromophore. The electronic transitions of this chromophore, typically in the UV region, would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Enantiomeric Excess Determination

The enantiomeric excess of a non-racemic mixture of a chiral derivative of this compound can be determined using chiroptical methods. The intensity of a CD signal or the magnitude of the optical rotation at a specific wavelength is directly proportional to the concentration difference between the two enantiomers.

A calibration curve can be constructed by measuring the CD or ORD of samples with known enantiomeric excess. The ee of an unknown sample can then be determined by comparing its chiroptical measurement to the calibration curve. For instance, a sample with 70% of one enantiomer and 30% of the other would have an enantiomeric excess of 40% (70% - 30%). researchgate.net A racemic mixture, having equal amounts of both enantiomers, would be chiroptically silent with an ee of 0%. nih.govmdpi.com

Absolute Configuration Determination

The absolute configuration of a chiral derivative of this compound can be assigned by comparing its experimental CD or ORD spectrum with that of a reference compound with a known absolute configuration. mtoz-biolabs.com If the spectra are mirror images, the compounds have opposite absolute configurations.

In the absence of a suitable reference compound, the absolute configuration can be determined by comparing the experimental spectrum with a theoretically calculated spectrum. Current time information in Chicago, IL, US. Time-dependent density functional theory (TD-DFT) has become a powerful tool for predicting the chiroptical properties of molecules with a high degree of accuracy. rsc.orgresearchgate.netnih.gov By calculating the expected CD and ORD spectra for a given enantiomer (e.g., the R or S configuration), a direct comparison with the experimental data can lead to an unambiguous assignment of the absolute configuration. rsc.org

Illustrative Examples from Structurally Analogous Compounds

While specific chiroptical data for chiral derivatives of this compound are not available in the literature, we can draw analogies from well-studied chiral monoterpenes that share structural similarities, such as a cyclohexene ring with an exocyclic double bond or a chiral center adjacent to a diene system. Compounds like α-pinene, β-pinene, and limonene (B3431351) serve as excellent models.

For example, the CD spectra of (+)-α-pinene and (-)-α-pinene are perfect mirror images of each other, with significant Cotton effects in the vacuum UV region. jascoinc.com The sign of these Cotton effects is directly related to the absolute configuration at the chiral centers of the pinane (B1207555) skeleton.

The table below presents hypothetical chiroptical data for a chiral derivative of this compound, based on typical values observed for structurally similar chiral olefins and dienes like the pinenes. acs.orgaip.org

| Property | (+)-Enantiomer | (-)-Enantiomer |

| Specific Rotation [α]D | Positive Value | Negative Value |

| Major CD Cotton Effect (λmax) | Positive Δε | Negative Δε |

| ORD Curve | Positive Plain Curve | Negative Plain Curve |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Furthermore, computational studies on molecules like 3-methylcyclopentanone (B121447) have demonstrated the ability of TD-DFT to accurately predict the CD spectra of different conformers, highlighting the sensitivity of chiroptical methods to subtle structural changes. nih.gov Similar theoretical approaches could be applied to chiral derivatives of this compound to predict their chiroptical properties and aid in the assignment of their absolute configuration. acs.orgnih.gov

Mechanistic Investigations and Reactivity Profiles of 3 Methoxymethylidene Cyclohex 1 Ene

Electrophilic Additions to the Cyclohex-1-ene Moiety

The conjugated diene system of 3-(methoxymethylidene)cyclohex-1-ene is susceptible to electrophilic attack. In the presence of electrophiles such as protic acids (HX), the reaction is initiated by the addition of the electrophile to one of the double bonds. libretexts.org The π electrons of the alkene act as a nucleophile, attacking the electrophile. libretexts.org This initial attack results in the formation of a carbocation intermediate.

The regioselectivity of this addition is governed by the stability of the resulting carbocation. Protonation can occur at several positions, but the most stable carbocation will be preferentially formed. The methoxymethylidene group, being an enol ether, is electron-donating through resonance, which influences the electron density of the conjugated system. Protonation at the C1 position would lead to a resonance-stabilized allylic carbocation, which is further stabilized by the electron-donating methoxy (B1213986) group. This intermediate can then be attacked by the nucleophilic counter-ion at either the C2 or C4 position, leading to 1,2- and 1,4-addition products, respectively. transformationtutoring.com The ratio of these products is often dependent on reaction conditions, with lower temperatures favoring the kinetic (1,2-addition) product and higher temperatures favoring the thermodynamic (1,4-addition) product. transformationtutoring.com

Table 1: Potential Products of Electrophilic Addition of HBr

| Product Type | Intermediate Carbocation | Final Product |

|---|---|---|

| 1,2-Addition | Resonance-stabilized allylic cation | 4-Bromo-3-(methoxymethylidene)cyclohex-1-ene |

| 1,4-Addition | Resonance-stabilized allylic cation | 6-Bromo-1-(methoxymethylidene)cyclohex-1-ene |

Nucleophilic Reactions at the Methoxymethylidene Group

The methoxymethylidene group, an enol ether, possesses two sites susceptible to nucleophilic interaction. While the oxygen atom's lone pairs impart nucleophilic character to the double bond, the carbon atom attached to the oxygen is electrophilic. Nucleophilic attack on enol ethers is generally challenging due to the electron-donating nature of the alkoxy group. However, under certain conditions, such as in the presence of a strong nucleophile or through activation of the leaving group, substitution can occur. youtube.com

For instance, hydrolysis of the enol ether can be achieved under acidic conditions. Protonation of the methoxy group converts it into a good leaving group (methanol), facilitating the attack of a weak nucleophile like water. This process would ultimately yield 3-formylcyclohex-1-ene. Stronger nucleophiles might engage in substitution reactions, though these are less common without specific activation. youtube.com The reactivity is often enhanced in aromatic systems through the formation of intermediates like Meisenheimer complexes, a pathway that is not directly applicable here but illustrates the principle of activating a system towards nucleophilic attack. nih.govlibretexts.org

Pericyclic Reactions Involving the Conjugated System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state without the formation of intermediates. transformationtutoring.com The conjugated system of this compound makes it a suitable candidate for several types of pericyclic reactions.

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org As a conjugated diene, this compound can participate as the 4π-electron component in [4+2] cycloadditions, famously known as the Diels-Alder reaction. khanacademy.org Reaction with a suitable dienophile would yield a bicyclic adduct.

More specifically, the enol ether moiety can participate in [3+2] cycloaddition reactions. Studies on the closely related compound, 4-substituted 1-(methoxymethylene)cyclohexane, have shown that it undergoes highly enantioselective [3+2] cycloadditions with vinyldiazoacetates when catalyzed by gold(I) complexes. emory.eduacs.orgfigshare.com This reaction is initiated by the nucleophilic attack of the enol ether on a gold vinylcarbene intermediate, which is generated from the vinyldiazoacetate. emory.eduacs.org This suggests that this compound would likely exhibit similar reactivity, yielding complex polycyclic structures.

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. uniurb.it Under thermal or photochemical conditions, the triene system of this compound could potentially undergo a 6π-electrocyclic ring closure to form a bicyclo[4.2.0]octene derivative. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which predict conrotatory or disrotatory motion of the terminal orbitals depending on the reaction conditions (thermal vs. photochemical). researchgate.net

Sigmatropic rearrangements are intramolecular reactions where a σ-bond migrates across a π-electron system. uniurb.it182.160.97 A potential sigmatropic rearrangement for this molecule could be a figshare.comnih.gov-hydride shift, where a hydrogen atom from the C5 position migrates to the exocyclic carbon of the methoxymethylidene group. Such rearrangements are driven by the formation of a more stable thermodynamic product. The Claisen and Cope rearrangements are common acs.orgacs.org-sigmatropic rearrangements, though they would require specific precursors or isomers of the title compound. 182.160.97

Transition Metal-Catalyzed Transformations

Transition metals are widely used to catalyze a variety of organic transformations by enabling reaction pathways with lower activation energies. cnr.itmdpi.comresearchgate.netmdpi.com The double bonds in this compound can coordinate to transition metals, opening up numerous catalytic possibilities.

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes, allenes, and enol ethers. researchgate.net As mentioned previously, gold(I) catalysts are highly effective in promoting [3+2] cycloaddition reactions between enol ethers and vinyldiazo compounds. emory.eduacs.orgnih.gov

The catalytic cycle is believed to initiate with the reaction of the gold(I) catalyst with the vinyldiazo compound to form a gold vinylcarbene intermediate after the extrusion of dinitrogen. nih.gov The electron-rich enol ether then acts as a nucleophile, attacking the vinylogous position of the gold carbene. emory.eduacs.org This is followed by a ring-closing step to form the five-membered ring of the cycloadduct and regeneration of the gold catalyst. Research on substrates like 1-(methoxymethylene)cyclohexane has demonstrated that this methodology can produce cyclopentene (B43876) derivatives with high levels of regio- and enantioselectivity. emory.eduacs.orgfigshare.com

Table 2: Summary of Gold-Catalyzed [3+2] Cycloaddition with a Related Enol Ether

| Enol Ether Substrate | Diazo Compound | Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-(Methoxymethylene)-4-phenylcyclohexane | Methyl 2-diazo-4-phenylbut-3-enoate | (R)-DTBMSegphos(AuCl)₂ / AgSbF₆ | Spirocyclic cyclopentene | 95% | emory.eduacs.org |

This reactivity profile highlights the synthetic versatility of this compound as a building block in organic synthesis, capable of undergoing a wide array of mechanistically distinct transformations.

Nickel-Catalyzed Cross-Coupling Reactions

The unique structure of this compound, featuring both an enol ether and an unactivated internal double bond, presents intriguing possibilities for nickel-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reactivity can be inferred from established nickel-catalyzed transformations of similar functional groups, such as alkenyl methyl ethers and simple alkenes. thieme-connect.comnih.govucla.eduresearchgate.netnih.gov

Nickel catalysts are well-known for their ability to activate and couple C–O bonds in enol ethers with various organometallic reagents, particularly Grignard reagents. thieme-connect.comnih.govacs.orgresearchgate.net In the case of this compound, the exocyclic methoxymethylidene group is a prime site for such a reaction. A plausible mechanism involves the oxidative addition of the C–O bond to a Ni(0) species, forming a nickel(II) intermediate. This is followed by transmetalation with a Grignard reagent (R-MgX) and subsequent reductive elimination to yield the coupled product, regenerating the Ni(0) catalyst. The reaction is typically carried out under mild conditions and can proceed with retention of the double bond geometry. thieme-connect.comnih.gov

The internal double bond of the cyclohexene (B86901) ring represents a site for nickel-catalyzed reactions involving unactivated olefins. nih.govresearchgate.netdntb.gov.uaenglelab.com These transformations often require a directing group or specific ligand systems to achieve high selectivity. dntb.gov.ua Reactions such as reductive couplings, carboacylation, or diarylation could potentially occur at this position, though competition with the more reactive enol ether moiety would be a significant factor. researchgate.netdntb.gov.ua The choice of ligand, nickel precursor, and reaction conditions would be critical in directing the selectivity towards either the enol ether or the endocyclic alkene.

Below is a table illustrating potential nickel-catalyzed cross-coupling reactions involving this compound.

| Entry | Coupling Partner (Grignard Reagent) | Ligand (Example) | Potential Product |

| 1 | Phenylmagnesium bromide | (O)PPh₃ | 3-(Phenylmethylidene)cyclohex-1-ene |

| 2 | Methylmagnesium chloride | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 3-(Ethylidene)cyclohex-1-ene |

| 3 | Vinylmagnesium bromide | P(OPh)₃ | 3-(Prop-2-en-1-ylidene)cyclohex-1-ene |

| 4 | Isopropylmagnesium chloride | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 3-(2-Methylpropylidene)cyclohex-1-ene |

Acid-Catalyzed Transformations and Rearrangements (e.g., Ritter-type reactions)

The presence of an allylic ether system in this compound suggests a propensity for acid-catalyzed transformations, most notably rearrangements and additions. Under strongly acidic conditions, protonation of the methoxy group can lead to the formation of a stabilized, resonance-delocalized allylic carbocation. This reactive intermediate is a key precursor for various subsequent reactions, including Ritter-type reactions. wikipedia.orgnrochemistry.comorganic-chemistry.org

The Ritter reaction involves the trapping of a carbocation by a nitrile, which acts as a nucleophile. wikipedia.orgnrochemistry.com The resulting nitrilium ion is then hydrolyzed upon aqueous workup to yield an N-alkyl amide. organic-chemistry.orgmissouri.edu For this compound, the formation of the allylic carbocation would be followed by nucleophilic attack by the nitrogen atom of the nitrile. This could potentially lead to a mixture of products depending on which resonance contributor of the carbocation is attacked. The subsequent hydrolysis would furnish the corresponding amide.

The general mechanism proceeds as follows:

Protonation of the methoxy group by a strong acid (e.g., H₂SO₄).

Loss of methanol (B129727) to generate a resonance-stabilized allylic carbocation.

Nucleophilic attack by the nitrile on the carbocation to form a nitrilium ion.

Hydrolysis of the nitrilium ion during workup to produce the final amide product.

This pathway provides a direct method for the formation of amides from the alkene scaffold. chinesechemsoc.org

The table below outlines potential Ritter-type reactions with this compound.

| Entry | Nitrile Reactant | Acid Catalyst | Potential Amide Product(s) |

| 1 | Acetonitrile | H₂SO₄ | N-(cyclohex-2-en-1-ylmethyl)acetamide and isomers |

| 2 | Benzonitrile | H₃PO₄ | N-(cyclohex-2-en-1-ylmethyl)benzamide and isomers |

| 3 | Acrylonitrile | HClO₄ | N-(cyclohex-2-en-1-ylmethyl)acrylamide and isomers |

| 4 | Trimethylacetonitrile | CF₃SO₃H | N-(cyclohex-2-en-1-ylmethyl)-2,2-dimethylpropanamide and isomers |

Oxidative and Reductive Transformations

The two distinct double bonds in this compound offer multiple pathways for oxidative and reductive transformations. The reactivity of each double bond—the endocyclic C=C bond of the cyclohexene ring and the exocyclic C=C bond of the methoxymethylidene group—can be selectively targeted based on the choice of reagents and reaction conditions.

Oxidative Transformations: The electron-rich nature of the enol ether makes the exocyclic double bond particularly susceptible to electrophilic attack and oxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) could be employed.

Epoxidation: Treatment with a peroxy acid would likely lead to the formation of an epoxide at either the endocyclic or exocyclic position. The enol ether double bond is generally more electron-rich and thus more reactive towards epoxidation.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like OsO₄ or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, yielding a diol. Asymmetric dihydroxylation is also possible with chiral ligands.

Ozonolysis: Cleavage of the double bonds can be accomplished through ozonolysis. Depending on the workup conditions (reductive with Zn/H₂O or dimethyl sulfide, or oxidative with H₂O₂), different carbonyl-containing products can be obtained. Selective cleavage of the more reactive exocyclic double bond might be possible under carefully controlled conditions.

Reductive Transformations: Reduction of the double bonds can be achieved through various hydrogenation methods.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas will typically reduce both double bonds, leading to the fully saturated (methoxymethyl)cyclohexane.

Chemoselective Reduction: Achieving selective reduction of one double bond over the other is challenging but potentially feasible. For instance, certain homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) might show selectivity for the less sterically hindered double bond. The reduction of the enol ether moiety could also lead to the corresponding saturated ether.

The table below summarizes potential oxidative and reductive transformations.

| Transformation | Reagent(s) | Potential Product(s) |

| Epoxidation | m-CPBA | 2-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane or 3-(methoxymethylidene)oxaspiro[2.5]octane |

| Dihydroxylation | OsO₄, NMO | 3-(methoxymethylidene)cyclohexane-1,2-diol or cyclohex-2-en-1-yl(methoxy)methanediol |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O | Cyclohex-2-en-1-one and Formaldehyde (B43269) |

| Catalytic Hydrogenation | H₂, Pd/C | (Methoxymethyl)cyclohexane |

Computational and Theoretical Insights into 3 Methoxymethylidene Cyclohex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic structure and reactivity of molecules. For 3-(Methoxymethylidene)cyclohex-1-ene, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, all of which govern its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netnih.gov DFT studies are instrumental in determining the optimized geometry of this compound in its ground state, representing its most stable three-dimensional arrangement. These calculations can also map out the potential energy surface, identifying transition states that are critical for understanding reaction mechanisms. researchgate.net For instance, in a hypothetical Diels-Alder reaction involving this compound, DFT could be used to model the transition state, providing insights into the reaction's feasibility and stereochemical outcome. researchgate.net

Table 1: Hypothetical DFT-Calculated Energies for this compound

| State | Method | Basis Set | Energy (Hartree) |

| Ground State | B3LYP | 6-31G(d) | -387.12345 |

| Transition State (Diels-Alder) | B3LYP | 6-31G(d) | -387.08765 |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical rigor. researchgate.net These methods can be employed to precisely determine the molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, ab initio calculations can generate detailed energy landscapes, revealing the relative energies of different conformations and the energy barriers between them. scispace.com This information is crucial for understanding the molecule's flexibility and the populations of its various conformers at different temperatures. researchgate.net

Conformational Analysis and Stereochemical Predictions

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations, such as the half-chair and boat forms. dalalinstitute.com Computational conformational analysis can predict the relative stabilities of these conformers. rsc.orgresearchgate.netnih.gov By calculating the energies of different spatial arrangements of the atoms, researchers can identify the most stable conformation and predict the stereochemical outcomes of reactions involving this compound. For example, understanding the preferred conformation can help in predicting whether a reagent will approach the molecule from a specific face, leading to a particular stereoisomer.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| Half-Chair | MP2/6-311+G(d,p) | 0.0 |

| Boat | MP2/6-311+G(d,p) | 5.3 |

| Twist-Boat | MP2/6-311+G(d,p) | 4.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net For this compound, this could involve modeling its behavior in reactions such as electrophilic additions to the double bonds or pericyclic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates and identifying the most likely reaction pathway. nih.gov

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure. modgraph.co.uk Similarly, the calculation of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule. researchgate.net

Table 3: Predicted vs. Hypothetical Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Vinylic H (C1) | 5.85 | 5.90 |

| Vinylic H (C2) | 6.10 | 6.15 |

| Methylidene H | 6.40 | 6.42 |

| Methyoxy H | 3.50 | 3.55 |

Molecular Orbital Analysis (e.g., HOMO/LUMO energies)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of their orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). scispace.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic absorption properties. rsc.org For this compound, MO analysis can predict the sites most susceptible to nucleophilic or electrophilic attack.

Table 4: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Applications and Synthetic Utility of 3 Methoxymethylidene Cyclohex 1 Ene in Organic Synthesis

Precursor in the Synthesis of Carbocyclic and Heterocyclic Systems

Functionalized cyclohexenes are versatile precursors for a wide array of carbocyclic and heterocyclic structures, primarily through cycloaddition reactions and subsequent transformations.

Construction of Spiro Compounds

Spirocycles, characterized by a single atom shared between two rings, are prevalent in natural products and medicinal chemistry. Cyclohexene (B86901) derivatives are valuable starting materials for the synthesis of spiro compounds. For instance, spiro[cyclohexane-1,3′-indolin]-2′-ones, which are important motifs in bioactive molecules, can be synthesized via organocatalytic tandem Michael/aldol (B89426) reactions of 3-olefinic oxindoles with pentane-1,5-dial. nih.gov This method allows for the construction of spirocycles with multiple contiguous chiral centers in high yield and enantioselectivity. nih.gov

Another approach involves the synthesis of spiro diheterocycles through a multi-component dicyclization reaction. This strategy enables the efficient construction of two heterocycles and a quaternary carbon in a single step. rsc.org Furthermore, novel spiro pyrrolo[3,4-d]pyrimidines can be prepared via a one-pot condensation reaction of amino cyclohexane (B81311) derivatives with benzaldehyde, leading to the formation of fused azaspiroundecanedione and azaspirodecenone/thione derivatives. rsc.org

The following table summarizes selected examples of spiro compound synthesis from cyclohexene derivatives:

| Starting Materials | Reaction Type | Spiro Product | Reference |

| 3-Olefinic oxindole, Pentane-1,5-dial | Michael/Aldol Cascade | Spiro[cyclohexane-1,3′-indolin]-2′-one | nih.gov |

| 2′-Aminoacetophenones, Isocyanates, 1,4-Benzoquinones | Multi-component Dicyclization | Spiro Diheterocycles | rsc.org |

| Amino cyclohexane derivatives, Benzaldehyde | One-pot Condensation | Spiro Pyrrolo[3,4-d]pyrimidines | rsc.org |

Formation of Fused Ring Systems

The Diels-Alder reaction is a powerful tool for the formation of fused ring systems, and cyclohexadiene derivatives are excellent dienes in these [4+2] cycloadditions. nih.govmasterorganicchemistry.com Cyclic dienes like 1,3-cyclohexadiene (B119728) react readily with various dienophiles to produce bicyclic adducts, which can be further elaborated into more complex fused systems. masterorganicchemistry.com The reactivity of cyclic dienes is often enhanced because their double bonds are conformationally locked in the s-cis geometry required for the reaction. nih.gov

Transition-metal-catalyzed "cut-and-sew" reactions provide another innovative strategy for constructing fused-ring systems. For example, an intramolecular reaction between cyclobutanones and alkynes, catalyzed by rhodium, can produce cyclohexenone-fused rings. nih.gov Dienyne ring-closing metathesis followed by Diels-Alder reactions is another effective method for synthesizing fused multicyclic compounds containing macrocycles. rsc.org

Building Block for Complex Molecular Architectures and Diverse Scaffolds

Cyclohexene derivatives are fundamental building blocks in the total synthesis of complex natural products and for the creation of diverse molecular scaffolds for drug discovery. Their inherent functionality and stereochemistry can be strategically exploited to construct intricate molecular architectures.

(R)-Cyclohexenol, for instance, is a valuable chiral building block in organic synthesis. researchgate.net Functionalized 1,4-cyclohexadiene (B1204751) derivatives, easily accessible through transition-metal-catalyzed Diels-Alder reactions, also serve as versatile building blocks for subsequent chemical transformations. nih.gov The ability to introduce various functional groups under mild conditions makes these derivatives highly valuable. nih.gov

The development of modular approaches to access functionalized fused ring systems, such as the 5-8-5 carbocyclic ring system found in numerous natural products, highlights the importance of cyclohexene-based scaffolds. rsc.org The use of spirocyclic building blocks derived from cyclohexanes allows for the exploration of three-dimensional chemical space, which is crucial for the design of novel therapeutic agents.

Role in the Development of New Synthetic Methodologies and Reagent Systems

Research involving cyclohexene derivatives has often led to the discovery and development of novel synthetic methodologies. The study of their reactivity continues to push the boundaries of organic synthesis.

For example, the challenge of functionalizing the gamma-position of cyclohexenones has led to the development of a new methodology involving a nitroso Diels-Alder reaction followed by a copper-catalyzed ring opening and N-O bond cleavage. uic.edu Furthermore, the development of transition-metal-catalyzed cycloadditions of 1,3-dienes with alkynes has provided facile access to functionalized 1,4-cyclohexadienes under mild conditions. nih.gov

Mechanochemical synthesis, a green and efficient method, is also being explored for the synthesis of advanced materials, and cyclohexene derivatives can potentially be utilized in these solvent-free reaction conditions. mdpi.com

Chiral Pool Applications and Asymmetric Transformations (if relevant to derivatives)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. Derivatives of cyclohexene are prominent members of the chiral pool and are extensively used in asymmetric synthesis.

cis-Cyclohexadiene diols, obtained from the microbial oxidation of aromatic compounds, are highly versatile chiral synthons. elsevierpure.comresearchgate.net Their di-functionalized and stereochemically defined nature allows for a wide range of diastereoselective transformations, making them valuable precursors in the synthesis of carbohydrates, alkaloids, and other natural products. elsevierpure.com

Asymmetric synthesis of chiral cyclohexenones with quaternary stereocenters has been achieved through the desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases. researchgate.net This biocatalytic approach allows for the generation of valuable quaternary stereocenters with high enantioselectivity. researchgate.net Furthermore, an asymmetric approach to chiral cyclohex-2-enones from anisoles has been developed, featuring a catalytic enantioselective isomerization of a β,γ-unsaturated cyclohex-3-en-1-one (B1204788) as the key step. brandeis.edu The development of enantiodivergent imine-reductases has also enabled the highly efficient and asymmetric synthesis of cyclohexylidene-based axially chiral amines from 4-substituted cyclohexanones. researchgate.net

The following table provides a summary of asymmetric transformations involving cyclohexene derivatives:

| Substrate | Transformation | Catalyst/Method | Product | Reference |

| Prochiral 2,5-Cyclohexadienones | Desymmetrizing Hydrogenation | Ene-reductases | Chiral 4,4-disubstituted 2-cyclohexenones | researchgate.net |

| β,γ-Unsaturated cyclohex-3-en-1-ones | Enantioselective Isomerization | Chiral Diamine Catalyst | Chiral α,β-unsaturated cyclohexenones | brandeis.edu |

| 4-Substituted cyclohexanones and primary amines | Asymmetric Reductive Amination | Imine-reductases | Axially chiral cyclohexylidene-based amines | researchgate.net |

| cis-Cyclohexadiene diols | Various diastereoselective reactions | Chiral Pool Synthesis | Diverse chiral natural products and derivatives | elsevierpure.comresearchgate.net |

Q & A

Q. How can the synthesis of 3-(Methoxymethylidene)cyclohex-1-ene be optimized using halogenated precursors?

Answer: The compound can be synthesized via modifications of established protocols for analogous methoxy-substituted cyclohexenes. For example, 3-methoxycyclohexene is prepared by reacting 3-bromocyclohexene with methoxide sources under reflux conditions . Optimization may involve adjusting reaction parameters (e.g., solvent polarity, base strength) or using crown ether templates to stabilize intermediates, as seen in the synthesis of 1-methoxycyclohex-1-ene derivatives using Cs₂CO₃ in THF . Kinetic monitoring via GC or NMR is recommended to track intermediate formation.

Q. What safety protocols are critical when handling intermediates in this compound synthesis?

Answer: Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF, brominated compounds) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles, especially when working with corrosive bases like Cs₂CO₃ .

- Waste disposal : Segregate halogenated waste (e.g., bromocyclohexene byproducts) and follow local regulations for hazardous materials .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Gas Chromatography (GC) : Resolves mixtures of cyclohexene derivatives (e.g., methylcyclohexenes) and quantifies purity .

- NMR Spectroscopy : Distinguishes methoxy and methylidene groups via chemical shifts (e.g., δ 3.3 ppm for methoxy protons) .

- IR Spectroscopy : Confirms functional groups (C-O stretching at ~1100 cm⁻¹ for methoxy, C=C at ~1650 cm⁻¹) .

- Boiling Point/Refractive Index : Cross-referenced with literature values (e.g., bp 139–141°C for 3-methoxycyclohexene) .

Advanced Research Questions

Q. How do reaction mechanisms differ under photolytic vs. thermal conditions for cyclohexene derivatives?

Answer:

- Photolysis : Generates radical intermediates, as observed in the UV-induced cleavage of 1-phenylcyclohexene to yield methoxy and hydroxymethyl products .

- Thermal Activation : Favors carbocation pathways, such as acid-catalyzed dehydration of methylcyclohexanols to form Zaitsev-oriented alkenes .

Competing pathways can be studied using radical traps (e.g., TEMPO) or kinetic isotope effects.

Q. How can researchers resolve contradictions in product distributions when Zaitsev’s rule does not apply?

Answer: Deviations from Zaitsev’s rule (e.g., preferential formation of less substituted alkenes) may arise from steric hindrance or catalyst effects. For example, acid-catalyzed dehydration of methylcyclohexanols produces unexpected ratios of 1-methylcyclohexene and methylenecyclohexane due to transition-state stabilization . To resolve contradictions:

Q. What methodological approaches are recommended for impurity profiling in methoxy-substituted cyclohexenes?

Answer:

- Chromatographic Separation : Use HPLC with UV detection to isolate impurities (e.g., cyclohexene dimers or oxidized byproducts) .

- Mass Spectrometry (MS) : Identify structural anomalies via high-resolution MS (e.g., m/z 316 for dimeric phenylcyclohexene) .

- Spiking Experiments : Add authentic standards (e.g., 1-methoxy-1-phenylcyclohexane) to confirm retention times .

- Stability Testing : Monitor degradation under accelerated conditions (heat, light) to assess impurity formation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.